

## solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbalde

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## Compound of Interest

Compound Name: 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3022032

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An In-Depth Technical Guide to the Solubility and Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

## Introduction

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core, a key scaffold in numerous biologically active molecules. The presence of a carbaldehyde group and a sterically hindering tert-butyl group makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its structure is prominent in the development of novel pharmaceutical agents, including potential antifungal and antiviral candidates.[2][3]

Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers, scientists, and professionals. These parameters directly influence reaction conditions, purification strategies, formulation development, and the ultimate reliability of the compound. This document provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, covering experimental principles and regulatory standards.

## Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties provide the initial context for subsequent experiments.

Property	Value	Source(s)
CAS Number	714273-83-3	[4]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O	
Molecular Weight	152.19 g/mol	
Appearance	Solid	
IUPAC Name	5-tert-butyl-1H-imidazole-4-carbaldehyde	
Storage Conditions	Inert atmosphere, 2-8°C	[5]

## Solubility Assessment

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical attribute in drug discovery and development.[6] It influences synthesis and purification, bioavailability in preclinical studies, and is a cornerstone of formulation design.[7] The structure of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, with its polar imidazole ring and nonpolar tert-butyl group, suggests a nuanced solubility profile.

## Theoretical Considerations

- Imidazole Moiety:** The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This duality confers solubility in polar protic solvents.
- Tert-Butyl Group:** This large, nonpolar alkyl group increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents and aqueous media.
- Carbaldehyde Group:** The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

Based on these features, the compound is anticipated to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols, and low solubility in water and nonpolar hydrocarbons.

## Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.<sup>[6]</sup> It measures the concentration of the compound in solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

- **Preparation:** Add an excess amount of **5-tert-Butyl-1H-imidazole-4-carbaldehyde** to a series of vials, each containing a precisely measured volume of solvent (e.g., 1.2 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The time to reach equilibrium, which can take from 24 to 72 hours.<sup>[8]</sup>
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of the solid, the supernatant is used for all subsequent samples.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant.
- **Quantification:** Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).<sup>[7]</sup> Quantification is achieved by comparing the sample's response to a calibration curve generated from known standards.<sup>[9]</sup>

## Anticipated Solubility Profile

The following table outlines the expected qualitative solubility based on the compound's structure and general principles of solubility for similar heterocyclic compounds.

Solvent	Solvent Type	Anticipated Qualitative Solubility	Rationale
Water	Polar Protic (Aqueous)	Low	The large non-polar surface area and reducing affinity network.
0.1 N HCl (pH 1.2)	Aqueous Buffer	Moderate	The basic nitrogen is protonated, increasing solubility.
pH 6.8 Phosphate Buffer	Aqueous Buffer	Low	At this pH, the compound is in its neutral form, exhibiting low water solubility. <sup>[8]</sup>
Ethanol	Polar Protic (Organic)	Soluble	Capable of hydrogen bonding with the aldehyde and imidazole groups.
Dichloromethane	Aprotic	Soluble	Effective at dissolving non-polar and moderately polar compounds.
Acetonitrile	Polar Aprotic	Soluble	A common solvent for many organic molecules.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	A powerful, high-boiling solvent with a strong ability to dissolve a wide range of organic compounds.

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  (24-72h) --> C{Equilibrium Reached};
  C -- "3. Centrifuge" --> D["Separate Supernatant"];
  D -- "4. Dilute Sample" --> E(Analyze by HPLC-UV);
  E -- "5. Compare to
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*Workflow for the Shake-Flask Solubility Method.*

## Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a compound is a mandatory step in pharmaceutical development.<sup>[13]</sup> Forced degradation (or stress testing) involve more severe than those used for accelerated stability testing.<sup>[14]</sup> These studies are crucial for identifying potential degradation products, understanding stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.<sup>[13][14][15]</sup>

### Potential Degradation Pathways

- **Imidazole Ring:** The imidazole moiety can be susceptible to oxidation and photodegradation.<sup>[16]</sup> Oxidative conditions may lead to ring-opening or t
- **Aldehyde Group:** Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This is a common degradation pathway
- **Hydrolysis:** While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation, espec

## Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be performed on a solution of **5-tert-Butyl-1H-imidazole-4-carbaldehyde**, with the goal of achieving 5-20% degradation recommended by ICH guidelines.<sup>[10]</sup>

#### Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.
- **Application of Stress Conditions:** For each condition, mix the stock solution with the stressor and incubate for a defined period. A control sample (un
- **Acid Hydrolysis:** Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).<sup>[10]</sup>
- **Base Hydrolysis:** Treat with 0.1 N NaOH at room temperature and/or elevated temperature.<sup>[10]</sup> Imidazole moieties can be liable to base-mediate

- Oxidation: Expose the solution to 3-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature.[\[10\]](#)[\[16\]](#)
- Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[\[13\]](#) A sample of the solid compound should also be stressed thermally.
- Photodegradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[\[10\]](#)
- Sample Analysis: After the designated stress period, quench any reactions if necessary (e.g., neutralize acid/base samples). Analyze all stressed samples using a stability-indicating HPLC method.
- Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample. Chromatograms for the appearance of new peaks, which represent degradation products.

## Anticipated Stability Profile

The following table summarizes the expected outcomes from the forced degradation studies.

Stress Condition	Severity	Anticipated Outcome	Potential Effect
Acid Hydrolysis	0.1 N HCl, 60°C	Likely Stable	Minimal degradation
Base Hydrolysis	0.1 N NaOH, RT	Potential Degradation	Possible base-catalyzed degradation of imidazole ring
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , RT	Significant Degradation	Oxidation of potential oxidizable groups
Thermal	80°C (Solution)	Potential Degradation	Moderate degradation over time
Photolytic	ICH Q1B Light Source	Potential Degradation	Imidazole ring photodegradation

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*Forced Degradation Experimental Design.*

## Stability-Indicating Analytical Method

A crucial component of both solubility and stability testing is a robust analytical method capable of separating and quantifying the parent compound from its degradation products. [15][17] A reverse-phase HPLC method with UV detection is the most common and suitable approach. [17]

Representative HPLC-UV Method Parameters:

- Column: C18 reverse-phase column (e.g., 5  $\mu$ m, 4.6 x 250 mm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) of varying polarity. [10][18]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, likely around 210-280 nm.
- Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

## Conclusion

**5-tert-Butyl-1H-imidazole-4-carbaldehyde** is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its properties is an academic but a practical necessity for its effective application. This guide outlines the standard, industry-accepted protocols for evaluating these critical properties. It is anticipated to be soluble in common polar organic solvents and susceptible to degradation under oxidative and potentially basic and photolytic conditions. The primary site for oxidation is the aldehyde group. The experimental frameworks described herein provide a robust starting point for any researcher aiming to characterize this compound, ensuring data integrity and facilitating downstream success in the drug development pipeline.

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## References

1. dergipark.org.tr [dergipark.org.tr]
2. 5-tert-Butyl-1H-imidazole-4-carbaldehyde [myskinrecipes.com]
3. chemimpex.com [chemimpex.com]
4. 714273-83-3 Cas No. | 5-tert-Butyl-1H-imidazole-4-carbaldehyde | Apollo [store.apolloscientific.co.uk]
5. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde [acrospharmatech.com]
6. researchgate.net [researchgate.net]
7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
8. who.int [who.int]

- 9. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 10. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 13. Forced Degradation Studies - MedCrave online [[medcraveonline.com](https://www.medcraveonline.com)]
- 14. [biomedres.us](https://www.biomedres.us) [[biomedres.us](https://www.biomedres.us)]
- 15. [ijppr.humanjournals.com](https://www.ijppr.humanjournals.com) [[ijppr.humanjournals.com](https://www.ijppr.humanjournals.com)]
- 16. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- 18. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [[sielc.com](https://www.sielc.com)]
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